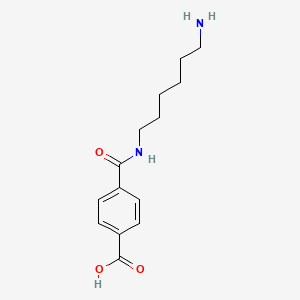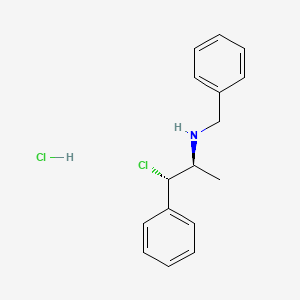
(S-(R*,R*))-N-Benzyl-beta-chloro-alpha-methylphenethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S-(R*,R*))-N-Benzyl-beta-chloro-alpha-methylphenethylamine hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry and its potential use in pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S-(R*,R*))-N-Benzyl-beta-chloro-alpha-methylphenethylamine hydrochloride typically involves the reaction of benzyl chloride with alpha-methylphenethylamine under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through crystallization to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Advanced crystallization methods and continuous flow reactors are often employed to enhance yield and purity. The use of automated systems ensures consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(S-(R*,R*))-N-Benzyl-beta-chloro-alpha-methylphenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, ammonia, and other nucleophiles.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
(S-(R*,R*))-N-Benzyl-beta-chloro-alpha-methylphenethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (S-(R*,R*))-N-Benzyl-beta-chloro-alpha-methylphenethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ephedrine: A similar compound with a different stereochemistry, used as a decongestant and bronchodilator.
Pseudoephedrine: Another stereoisomer of ephedrine, commonly used in cold medications.
Methamphetamine: A structurally related compound with potent stimulant effects.
Uniqueness
(S-(R*,R*))-N-Benzyl-beta-chloro-alpha-methylphenethylamine hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its selective binding to molecular targets and potential therapeutic applications set it apart from other similar compounds.
Properties
CAS No. |
97403-86-6 |
|---|---|
Molecular Formula |
C16H19Cl2N |
Molecular Weight |
296.2 g/mol |
IUPAC Name |
(1S,2S)-N-benzyl-1-chloro-1-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C16H18ClN.ClH/c1-13(16(17)15-10-6-3-7-11-15)18-12-14-8-4-2-5-9-14;/h2-11,13,16,18H,12H2,1H3;1H/t13-,16+;/m0./s1 |
InChI Key |
AZHIWDHKTLJHSM-MELYUZJYSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)Cl)NCC2=CC=CC=C2.Cl |
Canonical SMILES |
CC(C(C1=CC=CC=C1)Cl)NCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





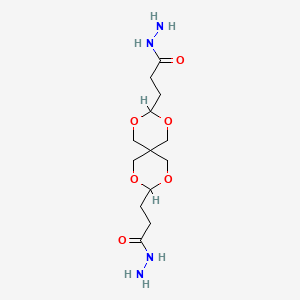
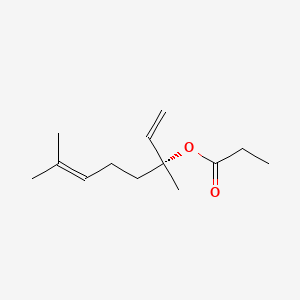
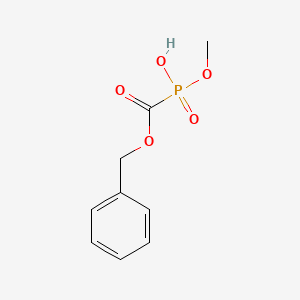
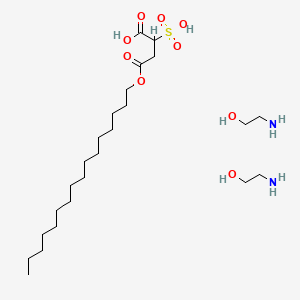
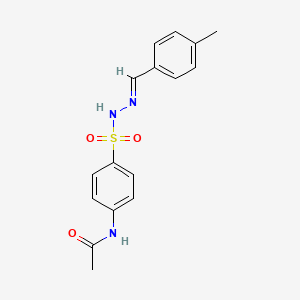
![1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12681650.png)




